molecular formula C24H24N2O3 B263684 N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide

N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide

Katalognummer B263684
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: XCSYZULGXXWHJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers led by Daniele Piomelli at the University of California, Irvine. Since then, URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation.

Wirkmechanismus

URB597 works by inhibiting the enzyme N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, which is responsible for the breakdown of endocannabinoids such as anandamide. Anandamide is an endogenous cannabinoid that binds to the cannabinoid receptors in the brain, producing analgesic and anti-inflammatory effects. By inhibiting N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, URB597 increases the levels of anandamide in the brain, leading to enhanced analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
URB597 has been shown to increase the levels of anandamide in the brain, leading to enhanced analgesic and anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects, possibly through the modulation of the endocannabinoid system. Additionally, URB597 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

URB597 has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied for its potential therapeutic applications, making it a viable candidate for pharmaceutical development. However, URB597 has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, it may have off-target effects on other enzymes besides N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide, which may complicate its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of URB597. One potential area of research is the development of more selective N-(1,4-Dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl)-N-(2-phenylethyl)acetamide inhibitors with longer half-lives. Another area of research is the investigation of URB597 in combination with other drugs for the treatment of various diseases. Additionally, the role of URB597 in the modulation of the endocannabinoid system in the brain is an area of ongoing research. Overall, URB597 has shown great promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesemethoden

The synthesis of URB597 involves the reaction of 2-phenethylamine with 2-naphthoyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine and acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis of URB597 is relatively simple and can be performed on a large scale, making it a viable candidate for pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

URB597 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. URB597 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, URB597 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Eigenschaften

Molekularformel

C24H24N2O3

Molekulargewicht

388.5 g/mol

IUPAC-Name

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H24N2O3/c1-17(27)26(16-13-18-9-3-2-4-10-18)22-21(25-14-7-8-15-25)23(28)19-11-5-6-12-20(19)24(22)29/h2-6,9-12H,7-8,13-16H2,1H3

InChI-Schlüssel

XCSYZULGXXWHJP-UHFFFAOYSA-N

SMILES

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4

Kanonische SMILES

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.